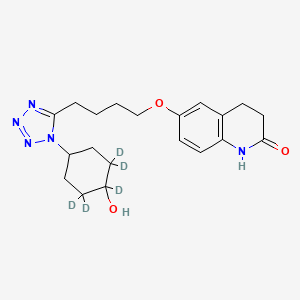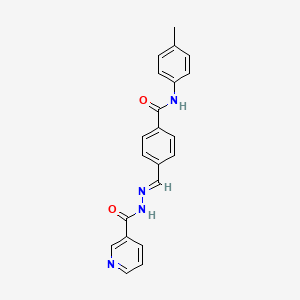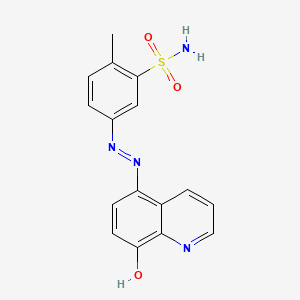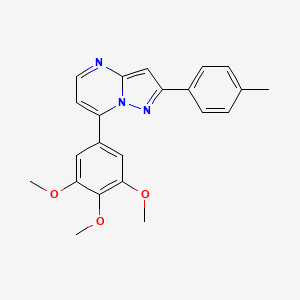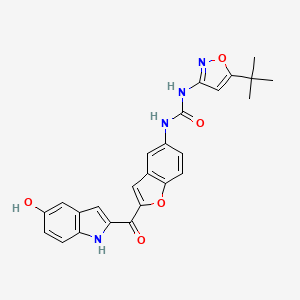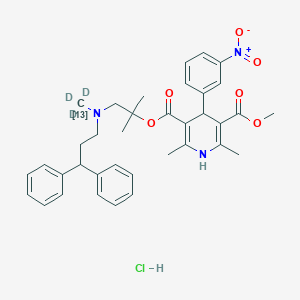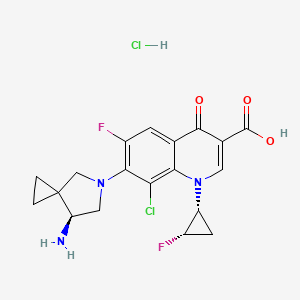![molecular formula C31H32N2O8 B12402980 1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)
1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with a molecular formula of C31H32N2O8 This compound is characterized by its intricate structure, which includes multiple methoxy groups and a pyrimidine-2,4-dione core
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-[(2R,3S,5R)-5-[[bis(4-Methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidin-2,4-dion umfasst in der Regel mehrere Schritte, darunter die Schutz- und Entschützungsreaktionen funktioneller Gruppen sowie die Bildung wichtiger Zwischenprodukte. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Schutz der Hydroxylgruppen: Die Hydroxylgruppen am Oxolanring werden mit geeigneten Schutzgruppen geschützt, z. B. tert-Butyldimethylsilyl (TBDMS) oder Methoxymethyl (MOM) Gruppen.
Bildung des Pyrimidinkernes: Der Pyrimidin-2,4-dion-Kern wird durch eine Kondensationsreaktion zwischen einem geeigneten Amin und einem Diketon synthetisiert.
Kupplungsreaktion: Das geschützte Oxolan-Zwischenprodukt wird unter Verwendung eines Kupplungsreagenzes wie N,N'-Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid (EDC) mit dem Pyrimidinkern gekoppelt.
Entschützung: Die Schutzgruppen werden unter sauren oder basischen Bedingungen entfernt, um die endgültige Verbindung zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, ist entscheidend, um die Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-[(2R,3S,5R)-5-[[bis(4-Methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidin-2,4-dion unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können mit Oxidationsmitteln wie Pyridiniumchlorchromat (PCC) oder Dess-Martin-Periodinan zu Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Carbonylgruppen im Pyrimidinkern können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) zu Hydroxylgruppen reduziert werden.
Substitution: Die Methoxygruppen können durch nukleophile Substitutionsreaktionen unter Verwendung von Reagenzien wie Natriumhydrid (NaH) und Alkylhalogeniden durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: PCC, Dess-Martin-Periodinan, Jones-Reagenz.
Reduktion: NaBH4, LiAlH4, katalytische Hydrierung.
Substitution: NaH, Alkylhalogenide, Grignard-Reagenzien.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise führt die Oxidation der Hydroxylgruppen zur Bildung von Ketonen oder Aldehyden, während die Reduktion der Carbonylgruppen zur Bildung von Alkoholen führt.
Wissenschaftliche Forschungsanwendungen
1-[(2R,3S,5R)-5-[[bis(4-Methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidin-2,4-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antivirale Eigenschaften.
Medizin: Es wird in der Forschung untersucht, ob es als Therapeutikum für verschiedene Krankheiten, wie Krebs und Virusinfektionen, geeignet ist.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Pharmazeutika und Agrochemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 1-[(2R,3S,5R)-5-[[bis(4-Methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidin-2,4-dion beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen oder die Replikation viraler DNA stören. Seine Methoxy- und Hydroxylgruppen spielen eine entscheidende Rolle bei der Bindung an die aktiven Zentren von Zielproteinen und modulieren so deren Funktion.
Wirkmechanismus
The mechanism of action of 1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with the replication of viral DNA. Its methoxy and hydroxyl groups play a crucial role in binding to the active sites of target proteins, thereby modulating their function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-[(2R,4S,5S)-4-Amino-5-[[bis(4-Methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidin-2,4-dion
- 1-[(2R,4S,5S)-4-Azido-5-[[bis(4-Methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidin-2,4-dion
- 1-[(2R,3S,4R,5R)-5-[[bis(4-Methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxy-2-oxolanyl]pyrimidin-2,4-dion
Einzigartigkeit
Die Einzigartigkeit von 1-[(2R,3S,5R)-5-[[bis(4-Methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidin-2,4-dion liegt in seiner spezifischen Stereochemie und dem Vorhandensein mehrerer Methoxygruppen, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen.
Eigenschaften
Molekularformel |
C31H32N2O8 |
|---|---|
Molekulargewicht |
560.6 g/mol |
IUPAC-Name |
1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C31H32N2O8/c1-37-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(38-2)16-12-22)40-19-25-28(39-3)27(35)29(41-25)33-18-17-26(34)32-30(33)36/h4-18,25,27-29,35H,19H2,1-3H3,(H,32,34,36)/t25-,27+,28?,29-/m1/s1 |
InChI-Schlüssel |
LJKUDZBDDONJRW-LOCWQYTHSA-N |
Isomerische SMILES |
COC1[C@H](O[C@H]([C@H]1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Kanonische SMILES |
COC1C(OC(C1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
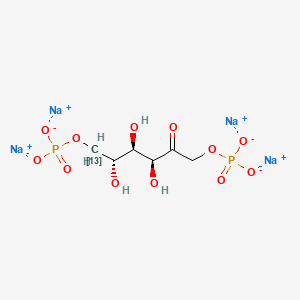
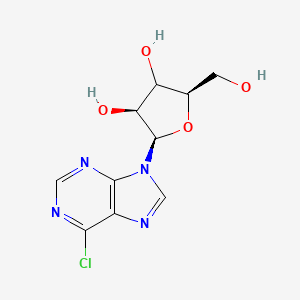

![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)
